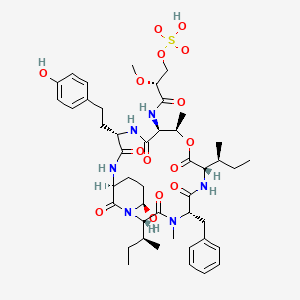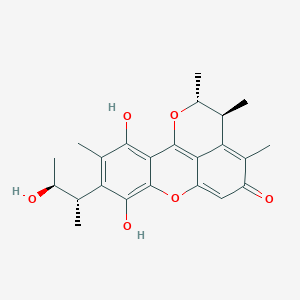
pennicitrinone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pennicitrinone C is a natural product found in Penicillium citrinum with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative Activity
Pennicitrinone C, a citrinin dimer, has demonstrated antioxidative properties. A study by Lu et al. (2008) on the halotolerant fungus Penicillium citrinum B-57, which produces citrinin derivatives including pennicitrinone C, found that these compounds exhibited antioxidative activity against DPPH radicals. This suggests potential applications in areas where oxidative stress is a concern, such as in the prevention of diseases associated with oxidative damage.
Cytotoxic Activity
A novel citrinin derivative study by Ni et al. (2015) discovered that pennicitrinone C's analogues showed modest cytotoxic activity against certain cell lines. This indicates a potential application in cancer research, particularly in understanding and developing treatments that target specific types of cancer cells.
Photodynamic Therapy
While not directly related to pennicitrinone C, related compounds such as hypericin have been studied for their use in photodynamic therapy. Couldwell et al. (1994) found that hypericin, a similar polycyclic quinone, has potential as an antiglioma agent in photodynamic therapy. This suggests that derivatives like pennicitrinone C might also have potential in similar applications.
Eigenschaften
Produktname |
pennicitrinone C |
|---|---|
Molekularformel |
C23H26O6 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(14S,15R)-3,6-dihydroxy-5-[(2S,3S)-3-hydroxybutan-2-yl]-4,12,14,15-tetramethyl-8,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12-hexaen-11-one |
InChI |
InChI=1S/C23H26O6/c1-8(12(5)24)17-11(4)20(26)19-22-18-15(29-23(19)21(17)27)7-14(25)10(3)16(18)9(2)13(6)28-22/h7-9,12-13,24,26-27H,1-6H3/t8-,9-,12+,13-/m1/s1 |
InChI-Schlüssel |
HESPWWKIRCFDQL-MNUQUWEESA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)[C@H](C)[C@H](C)O)O)C)C |
Kanonische SMILES |
CC1C(OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)C(C)C(C)O)O)C)C |
Synonyme |
pennicitrinone C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



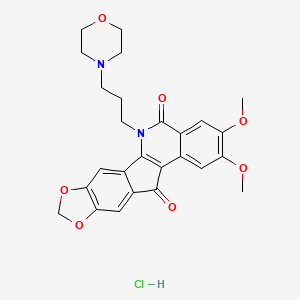

![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)

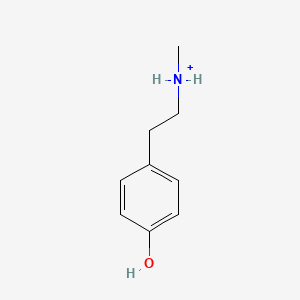
![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)

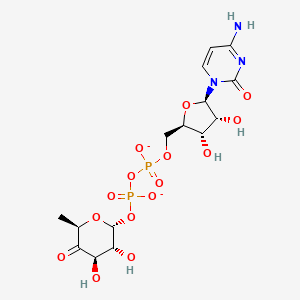

![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
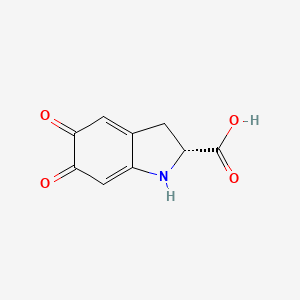
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)
